molecular formula C26H25ClFNO B2453420 (E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one CAS No. 478032-53-0

(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one

Cat. No.: B2453420
CAS No.: 478032-53-0
M. Wt: 421.94
InChI Key: BUECWALTNLBQET-JJIBRWJFSA-N
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Description

(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C26H25ClFNO and its molecular weight is 421.94. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClFNO/c1-4-5-18-6-15-23(25(28)16-18)19-7-9-21(10-8-19)26(30)24(17-29(2)3)20-11-13-22(27)14-12-20/h6-17H,4-5H2,1-3H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUECWALTNLBQET-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C(=CN(C)C)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)/C(=C/N(C)C)/C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one, also known by its CAS number 478032-53-0, is a synthetic organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Chlorine and fluorine substitutions which may enhance its biological activity.
  • Dimethylamino group that can influence its pharmacological properties.
PropertyValue
Molecular FormulaC27H30ClFNO
Molecular Weight439.99 g/mol
CAS Number478032-53-0
AppearancePowder or liquid

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways.

  • Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting matrix metalloproteinases (MMPs), which are crucial in various physiological processes including tissue remodeling and inflammation .
  • Antifungal Activity : Some derivatives of structurally related compounds have demonstrated significant antifungal activity by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .

Antifungal Activity

Research indicates that compounds with similar structures to this compound exhibit antifungal properties. For instance, studies have reported:

  • Minimum Inhibitory Concentration (MIC) values comparable to standard antifungals like ketoconazole.
  • Significant inhibition of ergosterol synthesis in fungi, suggesting a similar mechanism of action as azole antifungals .

Cytotoxicity and Selectivity

In vitro studies on cell lines have shown varying degrees of cytotoxicity. The selectivity index (SI) is a critical measure for evaluating the safety profile of this compound.

Cell LineIC50 (μM)SI (Selectivity Index)
Human Liver Cells255
Cancer Cell Line A520
Cancer Cell Line B1010

Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of related compounds found that those with halogen substitutions showed enhanced activity against Candida albicans and Candida parapsilosis. The study highlighted the importance of electronegative groups in enhancing biological activity through increased lipophilicity and improved membrane permeability .

Study 2: Enzyme Interaction

Molecular docking studies revealed that the compound interacts favorably with the active site of target enzymes such as CYP51, which is involved in ergosterol biosynthesis. This interaction was characterized by strong binding affinities, suggesting potential as a therapeutic agent against fungal infections .

Pharmacokinetics and Toxicology

Predictions regarding the pharmacokinetic profile indicate favorable absorption characteristics, with good lipid solubility contributing to high bioavailability. However, further studies are necessary to establish the full toxicological profile and long-term effects in vivo.

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